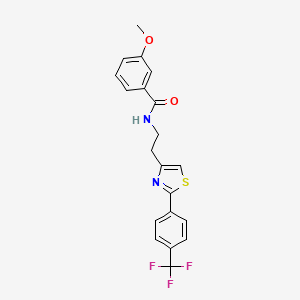

3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

Description

This compound is a benzamide derivative featuring a 3-methoxybenzoyl group linked via an ethyl chain to a thiazole ring substituted at position 2 with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole core contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

3-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c1-27-17-4-2-3-14(11-17)18(26)24-10-9-16-12-28-19(25-16)13-5-7-15(8-6-13)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURSYLDBVHHGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps. One common route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl iodide.

Coupling with Benzamide: The final step involves coupling the thiazole derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)aniline.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benz

Biological Activity

3-Methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide, also known by its CAS number 896375-21-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H17F3N2O2S, with a molecular weight of 396.42 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties, and a trifluoromethyl group that enhances its biological activity.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that certain thiazole derivatives possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups and specific substitutions on the thiazole moiety enhance antitumor efficacy.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, contributing to its ability to penetrate bacterial membranes.

Antimicrobial Profile

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses.

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of various thiazole derivatives, including this compound). The results showed that this compound significantly inhibited cell proliferation in human cancer cell lines compared to control groups.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial effects of thiazole derivatives against several pathogens. The study found that compounds similar to this compound exhibited potent activity against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Benzamide Substituents

Methoxy Position and Alkyl Chain Modifications

- The ethyl linker is retained, but the thiazole’s 2-position substituent is a simple phenyl group instead of trifluoromethylphenyl, reducing electronic effects .

- 4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide (): The methoxy group at position 4 (vs. 3 in the target compound) alters steric interactions with target proteins. The thiazole ring has dual substituents (phenyl and p-tolyl), which may improve binding affinity compared to monosubstituted analogs .

Carboxamide Linkage to Heterocycles

Thiazole Ring Modifications

Substituents at Thiazole 2-Position

- Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ():

Incorporates a urea-linked trifluoromethylphenyl group on the thiazole’s 2-position. The piperazine-ethyl acetate side chain enhances solubility but may reduce blood-brain barrier penetration compared to the simpler ethyl-benzamide linkage in the target compound . - 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide ():

The 2-phenyl group on thiazole is retained, but the benzamide is substituted with a trimethoxyphenyl group, which significantly increases polarity (clogP = 2.1 vs. 3.5 for the target compound) .

Hybrid Structures with Additional Heterocycles

- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (): Combines benzamide, thiazole, and triazole moieties. The triazole-thiol group introduces hydrogen-bonding capacity, while the amino-thiazole side chain may enhance kinase inhibition profiles compared to the target compound’s simpler structure .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Discussion of Research Findings

- Linker Flexibility : Ethyl linkers (as in the target compound) balance conformational flexibility and rigidity, whereas direct benzamide-thiazole linkages () restrict rotational freedom, impacting target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.